molecular formula C10H14FN B038004 3-Fluoro-6-methyl-2-(propan-2-yl)aniline CAS No. 121286-46-2

3-Fluoro-6-methyl-2-(propan-2-yl)aniline

Cat. No.: B038004
CAS No.: 121286-46-2
M. Wt: 167.22 g/mol
InChI Key: MOERQYLHBDRBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-methyl-2-(propan-2-yl)aniline is a substituted aniline derivative featuring a fluorine atom at position 3, a methyl group at position 6, and an isopropyl group at position 2 of the aromatic ring. Its molecular formula is C₁₀H₁₄FN, with a molecular weight of 167.23 g/mol.

Properties

CAS No.

121286-46-2

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-fluoro-6-methyl-2-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-6(2)9-8(11)5-4-7(3)10(9)12/h4-6H,12H2,1-3H3

InChI Key

MOERQYLHBDRBMW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)F)C(C)C)N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)C)N

Synonyms

Benzenamine, 3-fluoro-6-methyl-2-(1-methylethyl)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cimetropium bromide is synthesized through a series of chemical reactions involving scopolamineThe reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired chemical transformations .

Industrial Production Methods: In industrial settings, the production of cimetropium bromide involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Cimetropium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cimetropium bromide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of antimuscarinic and antispasmodic agents.

    Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter interactions.

    Medicine: Used in clinical trials for the treatment of gastrointestinal disorders and as a premedication for diagnostic procedures.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Cimetropium bromide exerts its effects by blocking the actions of acetylcholine, a neurotransmitter that causes muscle contractions in the gastrointestinal tract. By binding to muscarinic receptors, cimetropium bromide inhibits their activity, leading to relaxation of the smooth muscles and relief from spasms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Fluoro-6-methyl-2-(propan-2-yl)aniline and related substituted anilines:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Fluoro-6-methyl-2-(propan-2-yl)aniline F (3), CH₃ (6), iPr (2) C₁₀H₁₄FN 167.23 Intermediate for sterically hindered syntheses; potential agrochemical use -
2-Fluoro-3-methyl-6-nitroaniline F (2), CH₃ (3), NO₂ (6) C₇H₇FN₂O₂ 170.14 Nitro group enhances electrophilic reactivity; precursor for amine synthesis
3-Iodo-2-methylaniline I (3), CH₃ (2) C₇H₈IN 233.04 Halogenated intermediate; iodine enables cross-coupling reactions
2-(Difluoromethylsulphonyl)-6-fluoroaniline F (6), SO₂CF₂H (2) C₇H₆F₃NO₂S 225.19 Sulfonyl group improves stability; agrochemical applications
3-Methoxy-2-methyl-6-(trifluoromethyl)aniline OCH₃ (3), CH₃ (2), CF₃ (6) C₉H₁₀F₃NO 205.18 Trifluoromethyl enhances lipophilicity; pharmaceutical intermediates
2-Chloro-6-fluoroaniline Cl (2), F (6) C₆H₅ClFN 159.56 Dual halogenation for pesticidal/medicinal uses

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